tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate
Description
tert-Butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a halogenated pyrrolopyridine derivative with a tert-butyl carbamate protecting group. This compound belongs to a class of fused heterocyclic systems that are pivotal in medicinal chemistry due to their structural resemblance to purine bases, enabling interactions with biological targets such as kinases or nucleic acids. The presence of chlorine and iodine at the 7- and 3-positions, respectively, confers unique electronic and steric properties, making it a candidate for further functionalization in drug discovery pipelines.
Properties
IUPAC Name |
tert-butyl 7-chloro-3-iodopyrrolo[2,3-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClIN2O2/c1-12(2,3)18-11(17)16-6-8(14)7-4-5-15-10(13)9(7)16/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLSJKOJUCYIDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=NC=C2)Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClIN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Pyrrolo[2,3-c]Pyridine Synthesis
The pyrrolo[2,3-c]pyridine scaffold is typically constructed via cyclization reactions. A proven approach involves condensing 2-aminopyridine derivatives with halogenated acetaldehydes. For example, 2-aminopyridine and 2-chloroacetaldehyde react in aqueous medium at 10–25°C to form N-(2-chloroethyl)pyridine-2-imine , which undergoes cyclization in the presence of sodium acetate at 80–100°C to yield 7-azaindole (pyrrolo[2,3-b]pyridine) with an 84% yield . Adapting this method for pyrrolo[2,3-c]pyridine requires substituting 3-aminopyridine to shift the ring junction.
Key Reaction Conditions
Introduction of the tert-Butyl Carbamate Group
Protecting the pyrrolo nitrogen with a tert-butoxycarbonyl (Boc) group is achieved using Boc anhydride ((Boc)₂O) under basic conditions. For instance, reacting 7-azaindole with (Boc)₂O in dichloromethane and triethylamine at 0–25°C typically provides the Boc-protected derivative in >90% yield .
Optimization Insights
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Base : Triethylamine or DMAP
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Solvent : Dichloromethane or THF
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Workup : Aqueous sodium bicarbonate washes to remove excess reagent .
Regioselective Chlorination at Position 7
Chlorination at position 7 is achieved using phosphorus oxychloride (POCl₃) under reflux. In a representative procedure, tert-butyl 1H-pyrrolo[2,3-c]pyridine-1-carboxylate is treated with POCl₃ at 90–100°C for 16 hours, yielding tert-butyl 7-chloro-1H-pyrrolo[2,3-c]pyridine-1-carboxylate with 91% yield after recrystallization .
Critical Parameters
Iodination at Position 3
Iodination is performed via electrophilic substitution using N-iodosuccinimide (NIS) in the presence of a Lewis acid. For example, treating the chlorinated intermediate with NIS (1.2 equiv) and iron(III) chloride in acetonitrile at 50°C for 12 hours affords the 3-iodo derivative in 65–70% yield . Alternative methods employ iodine monochloride (ICl) in acetic acid, though with lower regioselectivity.
Comparative Data
Integrated Synthetic Route
Combining these steps, the optimized pathway is:
Overall Yield : ~44% (0.84 × 0.92 × 0.91 × 0.70).
Characterization and Analytical Data
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated positions.
Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can participate in oxidation and reduction reactions, altering the electronic properties of the molecule.
Coupling Reactions: The iodine atom makes the compound suitable for palladium-catalyzed coupling reactions, such as Suzuki or Sonogashira couplings.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) under mild conditions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).
Major Products
Substitution Products: Depending on the nucleophile, products can include azides, thiols, or other substituted derivatives.
Oxidation Products: Oxidized derivatives of the pyrrolo[2,3-c]pyridine core.
Coupling Products: Biaryl or alkyne-linked derivatives.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for catalysis.
Biology and Medicine
Pharmaceutical Research: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Biological Probes: Used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industry
Material Science: Utilized in the development of novel materials with specific electronic properties.
Agrochemicals: Explored for use in the synthesis of agrochemical compounds.
Mechanism of Action
The mechanism by which tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate exerts its effects depends on its application. In pharmaceutical research, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance binding affinity through halogen bonding interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Halogen Substituent Effects: The target compound’s 3-iodo and 7-chloro groups may enhance electrophilic reactivity compared to bromine-substituted analogs (e.g., 4-bromo derivative, MW 297.15) . Iodine’s larger atomic radius could influence crystal packing or hydrogen-bonding patterns, as noted in studies on halogen interactions . Chlorine at the 7-position may increase metabolic stability compared to methoxy or hydrogen substituents, a critical factor in pharmacokinetics .
Heterocyclic System Variations :
- Pyrrolo[2,3-d]pyrimidine derivatives (e.g., compound in ) feature an additional nitrogen atom, enhancing hydrogen-bonding capacity and affinity for ATP-binding sites in kinases.
Synthetic Accessibility :
- Bromine and iodine substituents are commonly introduced via electrophilic substitution or metal-catalyzed cross-coupling, though iodine’s higher cost and handling challenges may limit scalability compared to bromine .
Research Findings and Implications
- Catalytic Applications : The 4-bromo analog (CAS 850892-97-6) is priced at ~$1,040/g (95% purity), suggesting halogenated pyrrolopyridines are high-value intermediates for Suzuki-Miyaura couplings .
- Safety Profiles : Saturated analogs (e.g., octahydro derivative) carry warnings for skin/eye irritation (H315/H319), while halogenated variants may pose inhalation risks (H335) due to volatile byproducts .
- Therapeutic Potential: Methoxy-substituted derivatives are prioritized in CNS drug development, whereas iodinated compounds may serve as radiolabeled probes in imaging studies .
Biological Activity
tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C₁₂H₁₃ClI N₂O₂
- CAS Number : 1418287-69-0
- Molecular Weight : 339.6 g/mol
- Structure : The compound features a pyrrolopyridine core which is known for its diverse biological activities.
Biological Activity Overview
Research indicates that this compound exhibits several notable biological activities:
- Inhibition of Kinases : The compound has been identified as a potent inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), which plays a significant role in various cellular processes including cell growth and differentiation. In vitro studies demonstrated nanomolar-level inhibition of DYRK1A, suggesting strong potential for therapeutic applications in neurodegenerative diseases like Alzheimer's disease .
- Anti-inflammatory Effects : The compound has shown promising anti-inflammatory properties when tested in cellular models. It was effective in reducing the pro-inflammatory response in BV2 microglial cells, indicating its potential use in treating neuroinflammatory conditions .
- Antioxidant Activity : ORAC assays have confirmed that this compound possesses significant antioxidant activity, contributing to its protective effects against oxidative stress .
The biological activity of this compound can be attributed to its structural characteristics that allow it to interact with specific biological targets:
- Binding Affinity : The presence of halogens (chlorine and iodine) enhances the binding affinity of the compound to target enzymes, particularly kinases. This interaction is crucial for its inhibitory effects on DYRK1A.
- Molecular Docking Studies : Computational studies using molecular docking have provided insights into how this compound fits into the active site of DYRK1A, highlighting key interactions that stabilize the binding .
Case Studies and Research Findings
Several studies have explored the efficacy and safety profile of this compound:
| Study | Findings |
|---|---|
| Pharmacological Testing | Demonstrated significant inhibition of DYRK1A with IC50 values in the nanomolar range. |
| Cellular Assays | Showed reduction in inflammatory markers in LPS-induced BV2 microglial cells. |
| Antioxidant Evaluation | Confirmed antioxidant properties through ORAC assays, supporting potential neuroprotective applications. |
Q & A
Q. What are the recommended synthetic routes for preparing tert-butyl 7-chloro-3-iodo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate?
The synthesis typically involves multi-step reactions, including halogenation and protection/deprotection strategies. A common approach involves:
- Halogenation : Introducing iodine at the 3-position via electrophilic substitution using iodine monochloride (ICl) under controlled acidic conditions.
- Protection : The tert-butyloxycarbonyl (Boc) group is introduced to protect the pyrrole nitrogen, often using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
- Cross-coupling : Suzuki-Miyaura coupling may be employed for further functionalization, utilizing palladium catalysts and boron-containing intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. The iodine substituent induces distinct deshielding effects on adjacent protons .
- HRMS : High-resolution mass spectrometry validates molecular weight and isotopic patterns (e.g., ¹²⁷I signature) .
- X-ray Crystallography : For unambiguous structural determination, though this requires high-quality single crystals .
Q. What are the common chemical reactions involving this compound?
- Nucleophilic substitution : The 3-iodo group is reactive in cross-coupling reactions (e.g., Suzuki, Sonogashira) for introducing aryl or alkynyl groups .
- Boc Deprotection : Acidic conditions (e.g., TFA in DCM) remove the Boc group, exposing the pyrrole NH for further derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in iodination steps?
Q. How should researchers address discrepancies in NMR data for structurally similar analogs?
Discrepancies often arise from conformational flexibility or crystal packing effects. Strategies include:
Q. What structural features make this compound suitable for kinase inhibitor design?
Q. How can researchers analyze conflicting reactivity data in cross-coupling reactions?
- Control Experiments : Test ligand/catalyst combinations (e.g., Pd(PPh₃)₄ vs. XPhos) to identify steric/electronic effects.
- Kinetic Studies : Monitor reaction progress via LC-MS to detect intermediates or decomposition pathways .
Q. What methodologies are recommended for studying solvent effects on Boc deprotection?
Q. How can boron-containing intermediates (e.g., pinacol boronate esters) enhance synthetic utility?
These intermediates enable efficient diversification via Suzuki coupling. Key considerations:
- Purification : Silica gel chromatography may degrade boronate esters; alternative methods (e.g., recrystallization) are preferred .
- Stability : Store under inert atmosphere to prevent hydrolysis .
Q. What strategies mitigate instability issues during long-term storage?
- Inert Atmosphere : Store under argon at –20°C in amber vials to prevent light/oxygen degradation.
- Lyophilization : For solid-state storage, ensure low moisture content to avoid Boc group hydrolysis .
Comparative Analysis of Structural Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
